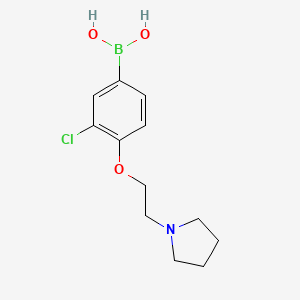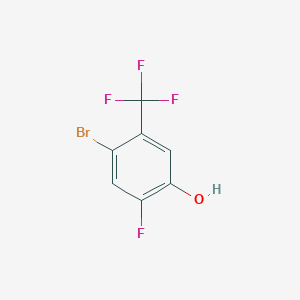
4-ブロモ-2-フルオロ-5-(トリフルオロメチル)フェノール
概要
説明
4-Bromo-2-fluoro-5-(trifluoromethyl)phenol is an organic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a phenol ring. This compound is notable for its unique chemical properties, which make it valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
科学的研究の応用
4-Bromo-2-fluoro-5-(trifluoromethyl)phenol has a wide range of applications in scientific research:
Safety and Hazards
作用機序
Target of Action
It is known to be used in suzuki–miyaura coupling reactions, a type of carbon-carbon bond-forming reaction .
Mode of Action
In the context of suzuki–miyaura coupling reactions, it can be inferred that the compound may participate in transmetalation, a process where an organometallic compound transfers an organic group to a metal complex .
Biochemical Pathways
Given its use in suzuki–miyaura coupling reactions, it may play a role in the synthesis of complex organic compounds .
Result of Action
It has been noted to have an antimicrobial effect .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromo-2-fluoro-5-(trifluoromethyl)phenol. For instance, it is recommended to store the compound in a cool place, keep the container tightly closed in a dry and well-ventilated place, and store away from strong oxidizing agents .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-fluoro-5-(trifluoromethyl)phenol typically involves the reaction of trifluoromethylbenzene with bromine and fluorine-containing reagents. One common method is the Suzuki–Miyaura coupling reaction, which uses palladium catalysts to form carbon-carbon bonds between organoboron compounds and halides . The reaction conditions often include mild temperatures and the use of environmentally benign reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The process typically includes steps such as the preparation of organoboron intermediates, coupling with halogenated precursors, and purification through crystallization or distillation .
化学反応の分析
Types of Reactions
4-Bromo-2-fluoro-5-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The phenol group can be oxidized to quinones or reduced to cyclohexanols under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki–Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, organoboron compounds, and various oxidizing or reducing agents. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce biaryl compounds, while substitution reactions can yield a variety of functionalized phenols .
類似化合物との比較
Similar Compounds
4-Bromo-2-(trifluoromethyl)phenol: Similar in structure but lacks the fluorine atom, affecting its reactivity and applications.
3-Bromo-5-(trifluoromethyl)phenol: Another related compound with different substitution patterns, leading to variations in chemical behavior and uses.
Uniqueness
4-Bromo-2-fluoro-5-(trifluoromethyl)phenol is unique due to the presence of both fluorine and trifluoromethyl groups, which enhance its stability and reactivity. These features make it particularly valuable in the synthesis of complex organic molecules and the development of new materials .
特性
IUPAC Name |
4-bromo-2-fluoro-5-(trifluoromethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF4O/c8-4-2-5(9)6(13)1-3(4)7(10,11)12/h1-2,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJGGRVZKUZFRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)F)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


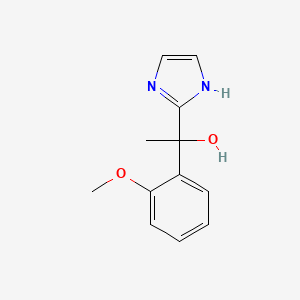
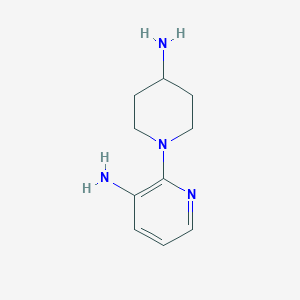
![Sodium 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate](/img/structure/B1446175.png)
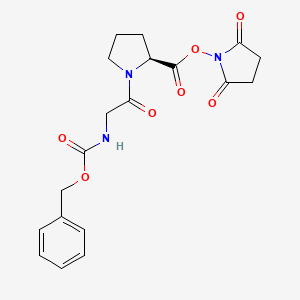
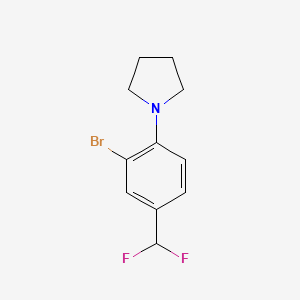
![4-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1446181.png)
![4-chloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)benzamide](/img/structure/B1446182.png)
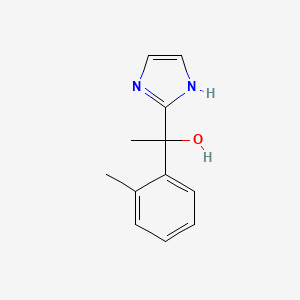
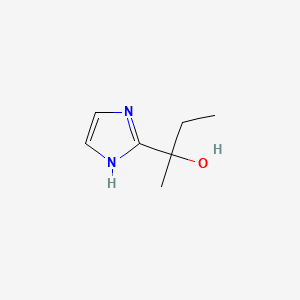
![3-(2-aminoethyl)-7-fluorobenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B1446186.png)
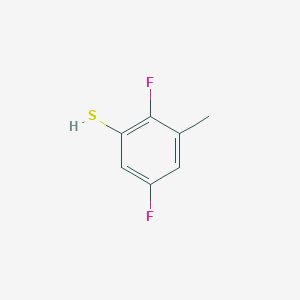
![1,11-Dioxa[11]paracyclophane](/img/structure/B1446189.png)
![3-(2-Aminoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1446190.png)
